2-Méthyloxazole

Vue d'ensemble

Description

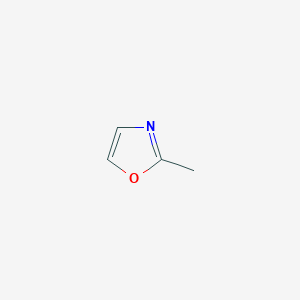

2-Methyloxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at the first and third positions, respectively. This compound is a derivative of oxazole, where a methyl group is attached to the second carbon of the ring. It is known for its significant role in medicinal chemistry and various biological activities.

Applications De Recherche Scientifique

2-Methyloxazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its interactions with biological systems, including enzymes and receptors.

Medicine: Investigated for its potential as an anticancer, antibacterial, and antiviral agent

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Oxazole derivatives, a group to which 2-methyloxazole belongs, have been found to interact with various enzymes and receptors in biological systems

Mode of Action

It’s known that oxazole derivatives can bind to biological systems such as various enzymes and receptors via numerous non-covalent interactions . This interaction could lead to changes in the function of these targets, potentially influencing biological processes.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that 2-Methyloxazole may affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of oxazole derivatives have been studied . These studies could provide insights into the ADME properties of 2-Methyloxazole, but direct studies on 2-Methyloxazole are needed for accurate information.

Result of Action

Oxazole derivatives have been associated with a wide range of biological actions . Depending on the specific targets and pathways affected, 2-Methyloxazole could potentially have similar effects.

Analyse Biochimique

Biochemical Properties

2-Methyloxazole has been shown to interact with various enzymes and receptors via numerous non-covalent interactions These interactions play a crucial role in its biochemical reactions

Cellular Effects

2-Methyloxazole and its derivatives have demonstrated significant antiproliferative activity in vitro against a panel of cancer cell lines . They inhibit tubulin polymerization at submicromolar concentrations, which can lead to cell cycle effects and apoptosis

Molecular Mechanism

It is known that 2-Methyloxazole and its derivatives can bind to the colchicine site of tubulin and inhibit tubulin polymerization This interaction can lead to changes in gene expression and enzyme activation or inhibition

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyloxazole can be synthesized through several methods, including:

Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones under basic conditions to form oxazoles.

Cyclization of β-Hydroxy Amides: This method uses Deoxo-Fluor® at room temperature to convert β-hydroxy amides into oxazolines, which are then oxidized to oxazoles.

Industrial Production Methods: Industrial production of 2-Methyloxazole typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Des Réactions Chimiques

2-Methyloxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can convert oxazoles to oxazolines.

Substitution: Electrophilic substitution reactions can introduce various substituents into the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Produces oxazole derivatives with various functional groups.

Reduction: Yields oxazolines.

Substitution: Results in substituted oxazoles with diverse functional groups.

Comparaison Avec Des Composés Similaires

- Isoxazole

- Oxadiazole

- Benzoxazole

- Oxazoline

- Oxazolidinone

Activité Biologique

2-Methyloxazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with 2-methyloxazole, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potent antiproliferative effects of 2-methyloxazole derivatives against various cancer cell lines. Notably, compounds synthesized from 2-methyloxazole have demonstrated significant activity in inhibiting tumor growth through mechanisms involving tubulin polymerization inhibition and apoptosis induction.

Key Findings

- In vitro Studies : Several derivatives of 2-methyloxazole were evaluated for their antiproliferative activity against a panel of human cancer cell lines. Compounds such as 4g and 4i exhibited remarkable IC50 values of 0.35-4.6 nM and 0.5-20.2 nM, respectively, indicating high potency comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

- Mechanism of Action : The mechanism involves binding to the colchicine site of tubulin, effectively inhibiting polymerization and leading to cell cycle arrest in the G2/M phase. This action is typical for antimicrotubule agents .

Table 1: Antiproliferative Activity of 2-Methyloxazole Derivatives

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 4g | 0.35-4.6 | Various |

| 4i | 0.5-20.2 | Various |

| CA-4 | - | Reference |

Antimicrobial Activity

In addition to its anticancer properties, 2-methyloxazole has shown promising antimicrobial effects. Research indicates that certain derivatives possess significant antifungal activity against pathogens such as Candida albicans.

Key Findings

- Antifungal Activity : The antifungal potency of specific derivatives was assessed using agar disk diffusion assays, yielding effective inhibition at concentrations as low as 0.1 µg/disk .

- Mechanism Insights : While the precise mechanisms remain under investigation, it is suggested that these compounds may disrupt cellular processes critical for fungal survival.

Structure-Activity Relationship (SAR)

The biological activity of 2-methyloxazole derivatives is influenced by their structural modifications. Studies have systematically explored how different substituents affect their pharmacological properties.

Key Observations

- Substituents at the C-4 and C-5 positions significantly impact antiproliferative activity.

- Electron-donating groups enhance activity, while steric hindrance can reduce efficacy .

Case Studies

Several case studies illustrate the potential of 2-methyloxazole derivatives in clinical applications:

- Study on Tumor Models : In vivo studies using mouse syngeneic models demonstrated that certain derivatives could significantly reduce tumor mass at doses substantially lower than traditional chemotherapeutics .

- Evaluation Against Fungal Infections : Clinical evaluations have indicated that specific formulations containing 2-methyloxazole derivatives can effectively treat infections caused by resistant fungal strains .

Propriétés

IUPAC Name |

2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-5-2-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHCHJQEWYIJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502126 | |

| Record name | 2-Methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-10-4 | |

| Record name | 2-Methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Methyloxazole has the molecular formula C4H5NO and a molecular weight of 83.09 g/mol.

A: Yes, researchers frequently utilize infrared spectrophotometry and 1H-NMR spectrophotometry to elucidate the structure of 2-methyloxazole derivatives. For example, one study attempted to synthesize 4-(4-methoxybenzylidene)-2-methyloxazole-5-one and used these techniques to confirm the product's identity. [] Another study employed 13C NMR to distinguish between different isomers of oxazolopyridine systems, including those containing the 2-methyloxazole moiety. []

A: A method for the large-scale preparation of 2-methyloxazole-4-carboxaldehyde involves the reduction of its corresponding N-methoxy-N-methyl amide using lithium aluminum hydride, followed by workup and isolation by crystallization. []

A: Yes, the aldehyde group in 2-methyloxazole-4-carboxaldehyde can be converted to a trimethylsilylethynyl group. This transformation involves preparing a dibromoolefin, converting it to an acetylide using sodium bis(trimethylsilyl)amide and methyllithium, and then trapping it with trimethylsilyl chloride. The resulting intermediate, 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole, can undergo a modified Sonogashira coupling reaction to yield various 4-arylethynyl-2-methyloxazole derivatives. [, ]

A: 2-Methyloxazole derivatives have shown promise as potential therapeutics. For instance, 4-arylethynyl-2-methyloxazole derivatives have been investigated as mGluR5 antagonists for potential use in treating drug abuse. [, ] Additionally, a series of 2-methyl-4,5-disubstituted oxazoles have demonstrated potent antitubulin activity. []

A: Yes, certain 2-methyloxazole derivatives display promising biological activities. For instance, pimprinine [5-(1H-indol-3-yl)-2-methyloxazole] has been identified as a quorum sensing inhibitor. [] Quorum sensing is a bacterial communication process that regulates virulence gene expression. This compound, along with other 2-methyloxazole derivatives, effectively reduced violacein production in Chromobacterium violaceum CV026 and fluorescent pigment production in Pseudomonas aeruginosa ATCC 27853. []

A: Yes, diamines containing the 2-methyloxazole ring, like 4,5-bis(4-aminophenyl)-2-methyloxazole (BAPO), have been investigated as curing agents for epoxy resins. [] These resins, when cured with BAPO, exhibited excellent bonding strength even at elevated temperatures and demonstrated good thermal resistance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.